molecular formula C17H25N3O3 B8561916 1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester CAS No. 536760-01-7

1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester

Cat. No. B8561916
Key on ui cas rn: 536760-01-7
M. Wt: 319.4 g/mol
InChI Key: LHPQINISGDOCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115627B2

Procedure details

Part A. To the product (1.0 g, 4.2 mmol) from Example 2, Part B, was added N,N-dimethylglycine (490 mg, 4.7 mmol), triethylamine (1.80 ml, 13 mmol), and DMF (30 mL). To this mixture was added benzotriazol-1-yloxytripyrrolidino-phosphonium hexafluorophosphate (2.2 g, 4.3 mmol). After 10 min, the clear yellow solution was poured into EtOAc (80 mL) and washed with H2O (2×50 mL). The organic layer was washed with brine, dried over Na2SO4, and filtered. The resulting residue was purified by radial chromatography (5% MeOH in CH2Cl2) to afford tert-butyl 5-[(N,N-dimethylglycyl)amino]-1-indolinecarboxylate (1.50 g, 110%) containing a small amount of DMF. LC/MS (ESI+): 320.1 (M+H)+.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([OH:5])=[O:4].[CH2:8]([N:10]([CH3:45])[CH2:11][C:12]([N:14](C)[C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25]C3C(C(F)(F)F)=NN(C4C=C(C=CC=4)C(N)=O)C=3C2=O)=[CH:17][CH:16]=1)=[O:13])C.[CH3:46]N(C)CC(O)=O.C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N2[CH2:92][CH2:91][CH2:90]C2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1>CCOC(C)=O.CN(C=O)C>[CH3:45][N:10]([CH3:8])[CH2:11][C:12]([NH:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:19][CH:20]=1)[N:21]([C:3]([O:5][C:91]([CH3:90])([CH3:92])[CH3:46])=[O:4])[CH2:26][CH2:25]2)=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C)N(CC(=O)N(C1=CC=C(C=C1)N1C(C2=C(CC1)C(=NN2C=2C=C(C(=O)N)C=CC2)C(F)(F)F)=O)C)C
Name
Quantity
490 mg
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (2×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by radial chromatography (5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(CC(=O)NC=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 111.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.